p38 MAP Kinase Inhibitor V
Vue d'ensemble
Description
P38 MAP Kinase Inhibitor V is a potent inhibitor of p38 MAP kinases, which are central components in signaling networks in a multitude of mammalian cell types . The p38 MAP kinases are encoded in four separate genes in mammalian genomes: p38α by the MAPK14 gene, p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13) .
Molecular Structure Analysis
The structure of p38 kinases consists of N- and C-lobes of the kinase domain with the active site in between ATP binding site and TGY dual phosphorylation site . The active site is covered by the activation loop, which undergoes dual phosphorylation resulting in conformation change, permitting access of substrates to the active site and full kinase activation .Chemical Reactions Analysis
The classic activation of p38 follows a three-tiered mechanism. Stimuli of p38 activation are cellular stressors such as oxidative stress, inflammatory stimuli/cytokines, UV radiation, and osmotic pressure at cell membranes . Feedback inhibition of p38 kinases occurs through dephosphorylation by MAP kinase phosphatases (e.g., MKP1), limiting activity of upstream kinases, or transcriptional feedback .Applications De Recherche Scientifique
Role in Inflammatory Diseases
The p38 MAP kinases are crucial in cellular responses to external stress signals. Inhibitors like p38 MAP Kinase Inhibitor V have demonstrated anti-inflammatory effects in preclinical models, primarily by inhibiting the expression of inflammatory mediators. This makes them promising candidates for treating inflammatory diseases. Clinical trials have also explored their efficacy in this regard (Kumar, Boehm, & Lee, 2003).
Cancer Treatment
p38 MAPK plays a significant role in the pathogenesis of multiple myeloma (MM). Inhibitors like VX-745, a specific p38 MAPK inhibitor, can suppress interleukin 6 (IL-6) and vascular endothelial growth factor (VEGF) secretion, essential in MM treatment. This highlights p38 MAPK inhibitors' potential in cancer therapy, particularly for conditions like MM where cytokine and growth factor regulation is vital (Hideshima et al., 2003).
Treatment of Cardiovascular Diseases
p38 MAP kinases are implicated in many inflammatory-driven conditions, including atherosclerosis. Inhibitors of p38 MAPK, such as this compound, have been investigated for their potential in treating cardiovascular diseases. While early studies showed limited efficacy and side effects, subsequent trials, particularly in chronic obstructive pulmonary disease (COPD) and atherosclerosis, have demonstrated more promising results, indicating their potential therapeutic value in cardiovascular diseases (Fisk et al., 2014).
Role in Tumor Suppression
Recent studies have progressed in understanding the roles of p38 MAPK in tumorigenesis, highlighting its critical contributions to the negative regulation of cell cycle progression and positive regulation of tumor suppressor pathways. This positions p38 MAPK, and by extension its inhibitors, as potential tools in cancer research, particularly in understanding and managing tumor growth (Bulavin & Fornace, 2004).
Asthma and COPD Treatment
p38 inhibitors have been investigated for their role in treating asthma and COPD. These conditions are characterized by chronic inflammation, where p38 is a critical mediator. Inhibiting p38 MAPK has shown to prevent allergen-induced pulmonary eosinophilia, mucus hypersecretion, and airway hyperresponsiveness in asthma, and encouraging results have been observed in COPD treatment as well (Chung, 2011).
Neuroprotective Effects
In the context of neurodegenerative diseases and optic nerve trauma, p38 MAP Kinase inhibitors have shown promise in protecting retinal ganglion cells from apoptosis. This suggests their potential application in treating conditions like glaucoma and in managing optic nerve damage (Kikuchi, Tenneti, & Lipton, 2000).
Mécanisme D'action
P38 MAP kinases play a crucial role in orchestrating the immune response of the host by coordinating the release of proinflammatory cytokines such as interleukin (IL-) 1-beta (β) or tumor necrosis factor (TNF) upon infection . They are involved in cognitive functions, including functions related to anxiety, addiction behavior, neurotoxicity, neurodegeneration, and decision making .
Safety and Hazards
In vivo treatment of Mtb-infected C57BL/6 mice with doramapimod, a p38 MAP‐kinase inhibitor, results in reduced inflammation, granuloma formation, and lung pathology . It also provides first data on safety of p38 MAPK inhibition which is of relevance for future application of these substances in inflammatory diseases and concomitant TB .
Orientations Futures
P38 MAPK inhibitors have been tested in clinical trials mainly against rheumatoid arthritis, psoriasis, and Crohn’s disease . This provides an opportunity to repurpose these substances with excellent safety profiles as adjunct therapeutics in combination with anti-mycobacterial drugs against active TB . The molecular and genetic toolbox outlined above, including inhibitor molecules, gene knockout, CRISPR, RNAi, constitutively active (CA) p38 variants, and proximity labeling, facilitated the discovery of functions of p38 kinases and will be essential for future advances toward a better understanding of p38 kinases in CNS cell types .
Propriétés
IUPAC Name |
4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5/c1-25-10-7-14(8-11-25)19-17(16-6-9-21-12-22-16)18(23-24-19)13-2-4-15(20)5-3-13/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWOBCJMDNZHAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=C(C(=NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432396 | |
Record name | 4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271576-77-3 | |
Record name | 4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.